

## Application Notes and Protocols for Effective Cell Lysis Using CHAPS

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CHAPS** (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in biochemical and molecular biology applications for the gentle yet effective lysis of cells and solubilization of proteins, particularly membrane-associated proteins. Its non-denaturing properties make it an ideal choice for procedures where maintaining protein structure and function is critical, such as in immunoprecipitation, enzyme assays, and two-dimensional gel electrophoresis.[1][2]

This document provides detailed application notes and experimental protocols for the use of **CHAPS** in cell lysis, with a focus on optimizing its concentration for various cell types to ensure efficient protein extraction while preserving biological activity.

## **Properties of CHAPS**

CHAPS is a sulfobetaine derivative of cholic acid.[2] As a zwitterionic detergent, it possesses both a positively and a negatively charged group, but maintains a net neutral charge over a wide pH range.[3] This characteristic, combined with its high critical micelle concentration (CMC) of 6-10 mM, allows for its easy removal from samples by dialysis.[4] Detergents are most effective when used at concentrations above their CMC to ensure the formation of micelles that can encapsulate and solubilize hydrophobic molecules like membrane proteins.[4]



# Data Presentation: CHAPS Concentration for Cell Lysis

The optimal concentration of **CHAPS** for effective cell lysis is dependent on the cell type and the specific downstream application. The following tables summarize recommended **CHAPS** concentrations for various cell types and applications based on established protocols and scientific literature.



Cell Type	Application	Recommended CHAPS Concentration (% w/v)	Recommended CHAPS Concentration (mM)	Notes
Mammalian Cells	General Cell Lysis & Protein Extraction	0.5 - 1.0%	8.1 - 16.2 mM	A 1% CHAPS concentration is commonly used in standard lysis buffers.[5][6]
Co- Immunoprecipitat ion (Co-IP)	0.3 - 1.0%	4.9 - 16.2 mM	Lower concentrations may be preferred to minimize disruption of protein-protein interactions.[7]	
SH-SY5Y Cells	2.0%	32.5 mM	A higher concentration has been found to be optimal for this specific cell line in proteomics research.[8]	
Yeast (S. cerevisiae)	2D Gel Electrophoresis Sample Prep	2.0 - 4.0%	32.5 - 65.0 mM	Often used in combination with chaotropic agents like urea and thiourea for complete protein solubilization.[8]
General Protein Extraction	0.5 - 2.0%	8.1 - 32.5 mM	The optimal concentration should be determined	



			empirically.  Combining with mechanical lysis (e.g., glass beads) can improve efficiency.	
Bacteria (E. coli)	Periplasmic Protein Extraction	0.1 - 0.5%	1.6 - 8.1 mM	Lower concentrations are typically sufficient for disrupting the outer membrane.
Total Protein Extraction	0.5 - 1.5%	8.1 - 24.4 mM	For lysis of the inner membrane, concentrations at or above the CMC are recommended. Efficiency can be enhanced by combining with lysozyme treatment.	



Application	Recommended CHAPS Concentration (% w/v)	Recommended CHAPS Concentration (mM)	Key Considerations
Isoelectric Focusing (IEF)	1.0 - 4.0%	16.2 - 65.0 mM	CHAPS is effective for non-denaturing IEF and provides excellent resolution of subcellular and plant proteins.[4]
Solubilization of Membrane Proteins	1.0 - 2.0%	16.2 - 32.5 mM	The concentration should be well above the CMC (6-10 mM) to ensure micelle formation for effective solubilization.[2]

## **Experimental Protocols**

The following are detailed protocols for cell lysis using **CHAPS** for mammalian, bacterial, and yeast cells.

## **Mammalian Cell Lysis Protocol**

This protocol is suitable for the extraction of total cellular proteins from cultured mammalian cells.

#### Materials:

- CHAPS Lysis Buffer (see recipe below)
- · Phosphate-Buffered Saline (PBS), ice-cold
- Protease and phosphatase inhibitor cocktails
- Cell scraper



- Microcentrifuge tubes, pre-chilled
- Refrigerated microcentrifuge

#### CHAPS Lysis Buffer Recipe (1X):

Component	Final Concentration	For 100 mL
Tris-HCl, pH 7.4	50 mM	5 mL of 1 M stock
NaCl	150 mM	3 mL of 5 M stock
EDTA	1 mM	0.2 mL of 0.5 M stock
CHAPS	1% (w/v)	1 g
Distilled H <sub>2</sub> O	to 100 mL	

#### Procedure:

- Cell Harvesting: Aspirate the culture medium from the cell culture dish. Wash the cells twice with ice-cold PBS.
- Cell Lysis: Add an appropriate volume of ice-cold CHAPS Lysis Buffer (supplemented with protease and phosphatase inhibitors) to the culture dish. A general guideline is to use 1 mL of lysis buffer per 10<sup>7</sup> cells or per 100 mm dish.
- Incubation: Incubate the dish on ice for 10-20 minutes with occasional gentle rocking.
- Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
- Storage: Store the protein lysate at -80°C for long-term use.



## **Bacterial Cell Lysis Protocol (E. coli)**

This protocol is designed for the extraction of total proteins from E. coli. For enhanced lysis efficiency, an enzymatic pre-treatment with lysozyme is included.

#### Materials:

- Bacterial CHAPS Lysis Buffer (see recipe below)
- Lysozyme solution (10 mg/mL in 10 mM Tris-HCl, pH 8.0)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Protease inhibitor cocktail
- Microcentrifuge tubes
- Refrigerated microcentrifuge
- Sonicator (optional)

#### Bacterial CHAPS Lysis Buffer Recipe (1X):

Component	Final Concentration	For 50 mL
Tris-HCl, pH 8.0	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
CHAPS	1% (w/v)	0.5 g
Distilled H <sub>2</sub> O	to 50 mL	

#### Procedure:

- Cell Harvesting: Centrifuge the bacterial culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
- Resuspension: Resuspend the bacterial pellet in ice-cold TE buffer.



- Lysozyme Treatment: Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
- Cell Lysis: Add an equal volume of 2X Bacterial CHAPS Lysis Buffer (containing 2% CHAPS and protease inhibitors) to the cell suspension.
- Incubation: Incubate on ice for 10-20 minutes with gentle mixing.
- (Optional) Sonication: For more complete lysis, sonicate the sample on ice. Use short bursts (10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation.
- Centrifugation: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.
- Storage: Store the protein lysate at -80°C.

## Yeast Cell Lysis Protocol (Saccharomyces cerevisiae)

This protocol combines enzymatic digestion of the yeast cell wall with detergent-based lysis for efficient protein extraction.

#### Materials:

- Yeast CHAPS Lysis Buffer (see recipe below)
- Spheroplasting Buffer (1 M Sorbitol, 100 mM EDTA, pH 8.0)
- Lyticase or Zymolyase (e.g., 1000 units/mL)
- · Protease inhibitor cocktail
- Microcentrifuge tubes
- Refrigerated microcentrifuge

Yeast **CHAPS** Lysis Buffer Recipe (1X):



Component	Final Concentration	For 50 mL
Tris-HCl, pH 7.5	50 mM	2.5 mL of 1 M stock
NaCl	150 mM	1.5 mL of 5 M stock
EDTA	5 mM	0.5 mL of 0.5 M stock
CHAPS	1.5% (w/v)	0.75 g
Distilled H <sub>2</sub> O	to 50 mL	

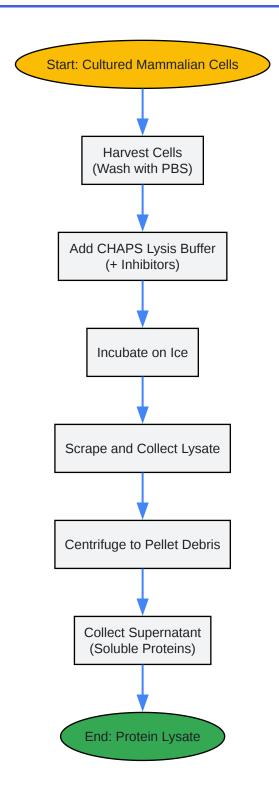
#### Procedure:

- Cell Harvesting: Centrifuge the yeast culture at 3,000 x g for 5 minutes at 4°C.
- Spheroplast Formation: Resuspend the cell pellet in Spheroplasting Buffer. Add lyticase or zymolyase and incubate at 30°C for 30-60 minutes with gentle shaking. Monitor spheroplast formation under a microscope.
- Harvesting Spheroplasts: Centrifuge the spheroplasts at 1,500 x g for 5 minutes at 4°C.
   Carefully discard the supernatant.
- Cell Lysis: Gently resuspend the spheroplast pellet in ice-cold Yeast CHAPS Lysis Buffer supplemented with protease inhibitors.
- Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing.
- Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Transfer the supernatant containing the soluble proteins to a new tube.
- Storage: Store the protein lysate at -80°C.

## **Visualizations**

## **Experimental Workflow for Mammalian Cell Lysis**





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Caption: Workflow for mammalian cell lysis using CHAPS detergent.



## Logical Relationship of CHAPS Properties and Applications



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Caption: Relationship between **CHAPS** properties and its applications.

### Conclusion

**CHAPS** is a versatile and effective zwitterionic detergent for cell lysis and protein extraction. The optimal concentration of **CHAPS** varies depending on the cell type and the specific requirements of the downstream application. The protocols provided herein offer a starting point for developing optimized cell lysis procedures. It is recommended to empirically determine the ideal **CHAPS** concentration for your specific experimental needs to achieve the highest yield of soluble, functionally active proteins.

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